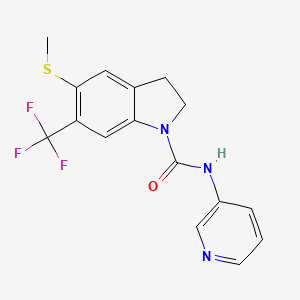

5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide

概要

説明

SB 221284は、5-ヒドロキシトリプタミン(セロトニン)2Bおよび2C受容体の強力かつ選択的なアンタゴニストです。 この化合物は、特に神経および精神疾患の治療における潜在的な治療用途に関して広く研究されています。

準備方法

SB 221284の合成には、いくつかの重要なステップが含まれます。 6-(トリフルオロメチル)インドリンとチオシアン酸カリウムおよび臭素をメタノール中で反応させると、5-チオシアナト-6-(トリフルオロメチル)インドリンが生成されます。 この中間体は、次に熱ジオキサン/水中のアンモニアで処理して、ジスルフィド を生成します。 最終生成物であるSB 221284は、さらなる精製および特性評価プロセスによって得られます。

化学反応の分析

SB 221284は、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されてスルホキシドまたはスルホンを形成することができます。

還元: 還元反応は、この化合物を対応するチオール誘導体に変換することができます。

置換: SB 221284のメチルチオ基は、適切な条件下で他の官能基で置換することができます。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応用の求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります 。

科学研究への応用

SB 221284は、幅広い科学研究への応用があります。

化学: 5-ヒドロキシトリプタミン受容体を扱う研究における参照化合物として使用されます。

生物学: この化合物は、さまざまな生物学的プロセスにおける5-ヒドロキシトリプタミン受容体の役割を理解するための研究に使用されます。

医学: SB 221284は、5-ヒドロキシトリプタミン2Bおよび2C受容体に対するアンタゴニスト効果のため、不安、うつ病、その他の精神疾患の治療に潜在的な治療用途があります.

科学的研究の応用

Anticancer Properties

Research indicates that compounds with similar structures to 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide exhibit significant anticancer activity. For instance, studies have shown that derivatives of indole and pyridine can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study : In vitro studies demonstrated that certain derivatives of this compound effectively inhibited the growth of various cancer cell lines, suggesting potential as a lead compound in anticancer drug development.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been synthesized and evaluated for their efficacy against bacterial and fungal strains. The presence of the trifluoromethyl group is known to enhance antimicrobial activity by increasing lipophilicity and altering membrane permeability .

Case Study : A series of pyridine-sulfonamide derivatives were synthesized and tested against Candida species, showing promising results with minimum inhibitory concentrations lower than those of standard antifungal drugs like fluconazole .

Central Nervous System (CNS) Activity

Preliminary studies suggest that SB-221284 may interact with central nervous system targets, potentially acting as a modulator for neurotransmitter receptors. Compounds with similar frameworks have been investigated for their neuroprotective effects and ability to alleviate symptoms associated with neurodegenerative diseases .

Antimalarial Properties

Recent research has focused on the design of new antimalarial agents based on the structural motifs found in this compound. The incorporation of trifluoromethyl groups has been linked to enhanced activity against Plasmodium falciparum, the parasite responsible for malaria .

Case Study : A study synthesized a series of triazole derivatives inspired by similar compounds, leading to the identification of effective antimalarial candidates through molecular docking studies and biological assays.

Summary of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation; apoptosis induction | Effective against various cancer cell lines |

| Antimicrobial | Activity against bacterial and fungal strains | Lower MIC than fluconazole for Candida species |

| CNS Activity | Potential modulation of neurotransmitter receptors | Neuroprotective effects observed in related compounds |

| Antimalarial | Efficacy against Plasmodium falciparum | Identified new lead compounds through docking studies |

作用機序

SB 221284は、5-ヒドロキシトリプタミン2Bおよび2C受容体を選択的にアンタゴナイズすることによって効果を発揮します。 このアンタゴニズムは、5-ヒドロキシトリプタミン2C/2B受容体のアゴニストであるm-クロロフェニルピペラジンによって誘発される中枢性介在性低運動性を阻害します 。 この化合物の作用機序には、これらの受容体へのセロトニンの結合を遮断することが含まれ、それによって気分調節やその他の神経機能に関与する下流シグナル伝達経路を調節します 。

類似化合物との比較

SB 221284は、5-ヒドロキシトリプタミン2Bおよび2C受容体アンタゴニストとして、その高い選択性と効力において独特です。 類似の化合物には以下が含まれます。

RS-127445: 高親和性を有する選択的な5-ヒドロキシトリプタミン2B受容体アンタゴニスト.

SB 242084: 同様の研究用途で使用される別の選択的な5-ヒドロキシトリプタミン2C受容体アンタゴニスト.

これらの化合物と比較して、SB 221284は、5-ヒドロキシトリプタミン2Bおよび2C受容体の両方に二重のアンタゴニスト効果があるため、より幅広い用途を提供し、神経薬理学研究において貴重なツールとなっています 。

生物活性

The compound 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide , also known by its PubChem ID 443389 , is a complex organic molecule with significant biological activity potential. This article delves into its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C16H14F3N3OS

- Molecular Weight : 367.36 g/mol

- CAS Number : 1023813-33-3

- InChI Key : BOZLZNQUCBZRRX-UHFFFAOYSA-N

The trifluoromethyl group and the methylsulfanyl moiety are notable for their roles in enhancing the compound's biological activity.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit antitumor properties. For instance, derivatives of indole have been shown to possess inhibitory effects on various cancer cell lines. In one study, a related compound demonstrated moderate cytotoxicity against HT-29 and TK-10 cell lines, suggesting a potential for development as an anticancer agent .

Neuroprotective Effects

Compounds similar to this compound have been investigated for neuroprotective properties. For example, some derivatives exhibited protective effects against neuronal cell death induced by oxidative stress, which is crucial for conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the molecular structure can significantly affect biological activity. For instance:

| Structural Feature | Effect on Activity |

|---|---|

| Trifluoromethyl group | Increases potency against various targets |

| Methylsulfanyl moiety | Enhances solubility and bioavailability |

| Indole core | Provides a scaffold for diverse biological activities |

These findings suggest that strategic modifications could lead to compounds with enhanced efficacy and reduced toxicity.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of indole derivatives, it was found that certain modifications led to increased selectivity towards cancer cells while minimizing effects on normal cells. The compound under discussion showed promising results in preliminary assays, warranting further investigation in vivo .

Case Study 2: Antimicrobial Efficacy

A related compound was tested against various bacterial strains, demonstrating significant inhibition at low concentrations. The incorporation of the trifluoromethyl group was pivotal in enhancing the antimicrobial activity compared to non-fluorinated counterparts .

特性

IUPAC Name |

5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3OS/c1-24-14-7-10-4-6-22(13(10)8-12(14)16(17,18)19)15(23)21-11-3-2-5-20-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZOXHCRSXYSPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C2C(=C1)CCN2C(=O)NC3=CN=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332080 | |

| Record name | SB 221284 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196965-14-7 | |

| Record name | SB 221284 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。